molecular formula C9H12FN B1446647 2-Fluoro-2-(m-tolyl)ethan-1-amine CAS No. 1556454-43-3

2-Fluoro-2-(m-tolyl)ethan-1-amine

Cat. No.: B1446647
CAS No.: 1556454-43-3
M. Wt: 153.2 g/mol
InChI Key: UTLXPZAHMLHOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-2-(m-tolyl)ethan-1-amine is a useful research compound. Its molecular formula is C9H12FN and its molecular weight is 153.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Environmental Applications and Detection Methods

The Determination of Total Dissolved Free Primary Amines in Seawater :Aminot and Kérouel (2006) discussed methods for determining total dissolved free primary amines (TDFPA) in seawater, highlighting the sensitivity of o-phthaldialdehyde (OPA) over fluorescamine for fluorescence detection. They recommended replacing mercaptoethanol with 3-mercaptopropionic acid to stabilize fluorescence among amine compounds, proposing a segmented flow method for bias correction in fluorescence signals (Aminot & Kérouel, 2006).

Industrial and Environmental Remediation

Efficient PFAS Removal by Amine-Functionalized Sorbents :Ateia et al. (2019) reviewed the use of amine-containing sorbents for removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. They emphasized the role of electrostatic interactions, hydrophobic interactions, and sorbent morphology in PFAS removal and called for the design of next-generation sorbents considering these factors (Ateia et al., 2019).

Agricultural Applications

Fluorine-containing Agrochemicals :Wang, Song, and Wang (2021) reviewed the incorporation of fluorine into agrochemicals over the last decade, noting the predominant use of fluorine-containing building blocks for introducing fluorine into these compounds. They discussed the synthesis of these building blocks and their incorporation into fungicides, highlighting the role of fluorine in developing new pesticide synthetic routes (Wang, Song, & Wang, 2021).

Material Science Applications

Amine-functionalized Metal–organic Frameworks (MOFs) :Lin, Kong, and Chen (2016) reviewed the synthesis, structure, and applications of amine-functionalized MOFs, particularly for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. They discussed various synthesis methods, including in situ synthesis, post-modification, and physical impregnation, to achieve high CO2 sorption capacity (Lin, Kong, & Chen, 2016).

Fluorinated Liquid Crystals

Fluorinated Liquid Crystals - Properties and Applications :Hird (2007) provided an extensive review of the research on fluorinated liquid crystals, discussing the impact of the fluoro substituent on melting point, mesophase morphology, and transition temperatures. This review also covered the application of fluorinated liquid crystals in commercial products and their synthesis using fluorine-containing compounds (Hird, 2007).

Properties

IUPAC Name

2-fluoro-2-(3-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-7-3-2-4-8(5-7)9(10)6-11/h2-5,9H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLXPZAHMLHOSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(m-tolyl)ethan-1-amine
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2-Fluoro-2-(m-tolyl)ethan-1-amine
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Reactant of Route 6
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.